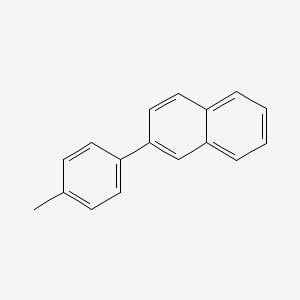

2-(4-Methylphenyl)naphthalene

Descripción general

Descripción

2-(4-Methylphenyl)naphthalene is a useful research compound. Its molecular formula is C17H14 and its molecular weight is 218.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymerization

Recent studies have explored the use of naphthalene derivatives, including 2-(4-Methylphenyl)naphthalene, as photoinitiators in polymerization processes. These compounds can absorb visible light and initiate polymerization reactions, making them valuable in the production of advanced materials such as coatings and adhesives.

- Case Study: A study demonstrated that naphthalene-stilbene derivatives, including those related to this compound, were effective in initiating cationic polymerization of epoxy monomers under visible light. The photopolymerization efficiency was influenced by the substituents on the naphthalene ring, indicating the potential for tailoring properties through chemical modification .

| Compound | Polymerization Type | Conversion Rate |

|---|---|---|

| NS | Cationic | 30-60% |

| NS-F | Cationic | Highest Conversion |

Naphthalene Diimides as Anticancer Agents

This compound derivatives are being investigated for their potential as G-quadruplex-targeting drugs in cancer therapy. Naphthalene diimides (NDIs), which can be synthesized from naphthalene derivatives, have shown promise in selectively targeting cancer cells by stabilizing G-quadruplex structures.

- Research Findings: NDIs derived from naphthalene exhibit strong anticancer activity by interfering with the replication of cancer cells. Studies have shown that these compounds can selectively bind to G-quadruplexes over duplex DNA, providing a strategic approach to cancer treatment .

| NDI Compound | Target | Binding Affinity (Kd) |

|---|---|---|

| NDI-1 | Telomeric G-quadruplex | Low nanomolar range |

| NDI-2 | Oncogene promoters | Subnanomolar range |

Enzyme Inhibition

Research has indicated that naphthalene-containing compounds can inhibit certain enzymes, which has implications for drug development. For example, studies have focused on the synthesis of naphthalene derivatives that exhibit anticonvulsant and anti-inflammatory properties.

- Application Insight: The inhibition of amylase by naphthalene derivatives suggests potential therapeutic applications in managing diabetes and metabolic disorders .

| Compound | Enzyme Target | Inhibition Activity |

|---|---|---|

| Naphthalene Derivative A | Amylase | Moderate |

| Naphthalene Derivative B | Other Enzymes | Variable |

Propiedades

Número CAS |

59115-49-0 |

|---|---|

Fórmula molecular |

C17H14 |

Peso molecular |

218.29 g/mol |

Nombre IUPAC |

2-(4-methylphenyl)naphthalene |

InChI |

InChI=1S/C17H14/c1-13-6-8-15(9-7-13)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |

Clave InChI |

ZXXGUXICWKNYJD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.